molecular formula C24H22BrN3OS B11992189 3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11992189
M. Wt: 480.4 g/mol
InChI Key: GAHKADHWJWGHML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanothioacetamide with suitable aromatic aldehydes in the presence of a base like trimethylamine can yield the desired thienopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C24H22BrN3OS

Molecular Weight

480.4 g/mol

IUPAC Name

3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H22BrN3OS/c1-24(2,3)18-13-17(14-7-5-4-6-8-14)19-20(26)21(30-23(19)28-18)22(29)27-16-11-9-15(25)10-12-16/h4-13H,26H2,1-3H3,(H,27,29)

InChI Key

GAHKADHWJWGHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=C1)C3=CC=CC=C3)C(=C(S2)C(=O)NC4=CC=C(C=C4)Br)N

Origin of Product

United States

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